molecular formula C9H18N2O2 B13246068 5-[Ethyl(methyl)amino]piperidine-3-carboxylic acid

5-[Ethyl(methyl)amino]piperidine-3-carboxylic acid

Cat. No.: B13246068
M. Wt: 186.25 g/mol
InChI Key: KWNSTLPTKRNIGQ-UHFFFAOYSA-N
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Description

5-[Ethyl(methyl)amino]piperidine-3-carboxylic acid is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Ethyl(methyl)amino]piperidine-3-carboxylic acid typically involves the reaction of piperidine with ethyl and methyl amines under controlled conditions. The process may include steps such as hydrogenation, cyclization, and amination . Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound often employs multicomponent reactions and continuous flow processes to enhance efficiency and scalability . The use of advanced catalytic systems and automated reactors ensures consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-[Ethyl(methyl)amino]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted piperidine derivatives .

Mechanism of Action

The mechanism of action of 5-[Ethyl(methyl)amino]piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological effects. For example, it can inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[Ethyl(methyl)amino]piperidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized pharmaceuticals and research chemicals .

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

5-[ethyl(methyl)amino]piperidine-3-carboxylic acid

InChI

InChI=1S/C9H18N2O2/c1-3-11(2)8-4-7(9(12)13)5-10-6-8/h7-8,10H,3-6H2,1-2H3,(H,12,13)

InChI Key

KWNSTLPTKRNIGQ-UHFFFAOYSA-N

Canonical SMILES

CCN(C)C1CC(CNC1)C(=O)O

Origin of Product

United States

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